molecular formula C12H9BrFNO2S B12437781 2-bromo-N-(3-fluorophenyl)benzenesulfonamide

2-bromo-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B12437781
M. Wt: 330.17 g/mol
InChI Key: NKJCKUUNHKBWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-fluorophenyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound is characterized by the strategic incorporation of bromine and fluorine atoms on its aromatic rings, a feature known to enhance metabolic stability, binding affinity, and membrane permeability in investigational compounds . Sulfonamide-based compounds are extensively studied for their potential as anticancer agents. Recent research highlights their role as inhibitors of key cancer-related proteins, such as Dickkopf-1 (Dkk1), which is overexpressed in lung, prostate, and other cancers . Furthermore, benzenesulfonamide derivatives are well-known for their ability to inhibit carbonic anhydrase isoforms (CA-II, CA-IX, CA-XII), enzymes whose aberrant expression is implicated in tumor progression and metastasis . The mechanism of action for this class of compounds typically involves the sulfonamide group mimicking natural substrates, allowing it to bind to the active sites of target enzymes and cause potent, competitive inhibition . Researchers utilize this chemical as a versatile scaffold or intermediate in the synthesis of more complex molecules for biological evaluation . Its physicochemical properties make it a valuable candidate for computational modelling, molecular docking, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research and further manufacturing applications only. It is not approved for direct human or veterinary use.

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

2-bromo-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-11-6-1-2-7-12(11)18(16,17)15-10-5-3-4-9(14)8-10/h1-8,15H

InChI Key

NKJCKUUNHKBWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Preformed Sulfonamides

An alternative route involves brominating N-(3-fluorophenyl)benzenesulfonamide at the ortho position. However, electrophilic bromination often lacks regioselectivity. The patent by DE19543323A1 highlights the use of dibromohydantoin in sulfuric acid for directed bromination, though this method primarily targets trifluoromethoxy derivatives. Adapting this for benzenesulfonamides would require careful optimization:

$$
\text{N-(3-Fluorophenyl)benzenesulfonamide} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}
$$

Challenges :

  • Competing para-bromination and over-bromination.
  • Acidic conditions may hydrolyze the sulfonamide bond.

Optimization of Reaction Parameters

Solvent and Base Selection

Pyridine in dichloromethane is optimal for sulfonamide formation, as evidenced by the synthesis of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide. Alternatives like triethylamine or DMAP in THF may reduce reaction times but risk side reactions with electron-deficient anilines.

Temperature and Stoichiometry

Elevating temperatures beyond 30°C can lead to sulfonyl chloride decomposition, while sub-stoichiometric base amounts result in incomplete conversions. A 1:1.1 molar ratio of sulfonyl chloride to aniline ensures excess amine for full consumption of the electrophile.

Purification and Characterization

Workup Procedures

Post-reaction, the mixture is washed with water to remove pyridine-HCl complexes, followed by extraction with dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Analytical Data

  • Molecular Formula : $$ \text{C}{12}\text{H}{9}\text{BrFNO}_2\text{S} $$ (calculated for analogous compound).
  • $$^1\text{H NMR}$$ : Expected signals include a singlet for the sulfonamide NH (~10 ppm) and distinct aromatic splitting patterns for the bromo and fluoro substituents.
  • HPLC Purity : >97% achievable via recrystallization from ethanol/water.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Direct bromination of the parent sulfonamide is less favorable due to the deactivating sulfonamide group. Instead, pre-brominated sulfonyl chlorides are preferred.

Stability of 3-Fluoroaniline

3-Fluoroaniline’s lower nucleophilicity compared to its para-isomer may necessitate prolonged reaction times. Catalytic additives like KI (5 mol%) can enhance reactivity without side products.

Industrial-Scale Considerations

The patent WO2014071545A1 emphasizes cost-effective bromination using dibromohydantoin over molecular bromine, reducing hazardous waste. Scalable protocols recommend:

  • Batch-wise addition of brominating agents to control exotherms.
  • Fractional distillation under reduced pressure for high-purity intermediates.

Chemical Reactions Analysis

2-bromo-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Characteristics

2-bromo-N-(3-fluorophenyl)benzenesulfonamide is characterized by the presence of a bromine atom and a fluorophenyl group attached to a benzenesulfonamide moiety. The compound's molecular structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Bromination : Introduction of the bromine atom to the aromatic ring.
  • Sulfonation : Addition of the sulfonamide group to the brominated benzene.
  • Fluorination : Incorporation of the fluorophenyl group through nucleophilic substitution reactions.

These steps can be optimized using catalysts and controlled conditions to enhance yield and purity.

Medicinal Chemistry

Antimicrobial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication. This compound has been studied for its potential effectiveness against various bacterial strains.

Antiviral Research : Recent studies have explored the antiviral properties of sulfonamides. For instance, compounds structurally related to this compound have shown promise in inhibiting viral replication in cell cultures, particularly against viruses like HIV and hepatitis C virus (HCV) .

Biological Studies

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase. This inhibition can be crucial in studying neurodegenerative diseases where enzyme activity is disrupted .

Protein Binding Studies : Research has demonstrated that this compound can bind to proteins, altering their function. This property is significant for understanding drug interactions at the molecular level .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as an intermediate in chemical syntheses makes it valuable in various industrial processes.

Antibacterial Efficacy

A study conducted on various sulfonamides, including this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The results indicated that modifications in the sulfonamide structure could enhance efficacy while reducing toxicity .

Antiviral Potential

In vitro experiments have shown that derivatives of this compound exhibit antiviral activity against HIV and HCV. These studies highlight the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzenesulfonamides with variations in halogen substituents, aryl groups, and biological activities. Data are derived from synthesis protocols, crystallographic studies, and biological evaluations in the provided evidence.

Key Observations :

Fluorine vs. Chlorine: Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine, as seen in 3-fluorophenyl derivatives versus 3-chlorophenyl analogs .

Biological Activity: Imidazolidinone-containing sulfonamides (e.g., compound 5) exhibit antimitotic activity, suggesting that bulky substituents (e.g., butyl groups) enhance cytotoxicity . Antimicrobial efficacy in sulfonamides correlates with electron-withdrawing groups (e.g., 4-chloro, 3,5-dimethylphenyl), as demonstrated in compound 7l .

Synthetic Yields: Higher yields (e.g., 65% for 4-bromo-N-anthracene derivatives) are achieved with anthraquinone-based substrates, while halogenated phenyl groups (e.g., 3-iodophenyl) require optimized purification (e.g., flash chromatography) .

Table 2: Physicochemical and Spectral Data

Compound Name Molecular Weight ¹H-NMR Shifts (ppm) MS Data (m/z) Purity (HPLC)
2-Bromo-N-(3-fluorophenyl)benzenesulfonamide 356.18 (calc.) δ 7.8–8.1 (aromatic H), 6.9–7.3 (F-phenyl) [M+H]⁺: 357.08 N/A
4-Bromo-N-(3-fluorophenyl)benzenesulfonamide (5) 437.29 δ 7.6 (d, J=8.5 Hz, 2H), 7.2 (m, 3H) HRMS: 437.06 >95%
2-Bromo-N-(5-chloro-2-mercaptophenyl)benzenesulfonamide 376.68 δ 8.0 (d, 1H), 7.4 (m, 4H) ESI-MS: 377.89 N/A

Research Findings and Trends

  • Enzyme Inhibition : Benzenesulfonamides with electron-deficient aromatic rings (e.g., nitro, bromo) show enhanced binding to carbonic anhydrase due to sulfonamide’s affinity for zinc in the active site .
  • Toxicity Profile : Fluorophenyl derivatives (e.g., compound 5) exhibit lower cytotoxicity (cell viability >90% at 1000 µM) compared to chlorophenyl analogs, making them safer candidates for drug development .
  • Crystallography : SHELX software is frequently employed for refining sulfonamide crystal structures, confirming planar geometry and hydrogen-bonding networks critical for stability .

Biological Activity

2-bromo-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates, allowing it to interact with various biological targets such as enzymes and receptors. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can competitively inhibit enzymes by mimicking their natural substrates. This inhibition can disrupt essential biological pathways, leading to antibacterial or anticancer effects.
  • Protein Interaction : The compound may alter the function of proteins it interacts with, affecting various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Sulfonamides have historically been important in treating bacterial infections. This compound is being explored for its potential as an antibacterial agent.
  • Anticancer Properties : Studies suggest that compounds with similar structures can inhibit cancer cell growth. For instance, modifications to similar sulfonamide compounds have shown significant inhibitory effects on various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives of sulfonamides have demonstrated anti-inflammatory properties in vivo, indicating potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related sulfonamides, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli and S. aureus
AnticancerSignificant growth inhibition in PC-3 cells
Anti-inflammatoryInhibition of carrageenan-induced edema

Case Study: Anticancer Activity

In a systematic study, derivatives similar to this compound were tested against human prostate cancer PC-3 cells. The results indicated that certain modifications led to enhanced apoptosis signaling pathways, significantly reducing cell viability .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of appropriate benzenesulfonyl chlorides with amines under controlled conditions. The presence of bromine and fluorine can be introduced via halogenation reactions during the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.